molecular formula C8H4ClNO2S B3043756 5-Thien-2-yl-1,3-oxazole-4-carbonyl chloride CAS No. 914637-78-8

5-Thien-2-yl-1,3-oxazole-4-carbonyl chloride

Cat. No.: B3043756
CAS No.: 914637-78-8
M. Wt: 213.64 g/mol
InChI Key: KAAQPCPNYMZOAY-UHFFFAOYSA-N
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Description

5-(2-Thienyl)-1,3-oxazole-4-carbonyl chloride (CAS 914637-78-8) is a heterocyclic acyl chloride characterized by a 1,3-oxazole core substituted at the 5-position with a thien-2-yl group and a carbonyl chloride at the 4-position. Its molecular formula is C₈H₄ClNO₂S, with a molecular weight of 213.641 g/mol . Key physical properties include a density of 1.5±0.1 g/cm³, boiling point of 358.6±32.0 °C, and flash point of 170.7±25.1 °C . The thienyl moiety introduces sulfur-based aromaticity, which may influence electronic properties and reactivity compared to non-sulfur analogues.

Properties

IUPAC Name

5-thiophen-2-yl-1,3-oxazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-8(11)6-7(12-4-10-6)5-2-1-3-13-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAQPCPNYMZOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(N=CO2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Inhibition of Carbonic Anhydrase

One of the most notable applications of 5-thien-2-yl-1,3-oxazole derivatives is their role as inhibitors of carbonic anhydrase (CA), particularly the hCA II isoform. This enzyme is a target for treating glaucoma by reducing intraocular pressure. Research indicates that compounds derived from this scaffold exhibit potent inhibition profiles against hCA II, matching the efficacy of established treatments like dorzolamide .

Table 1: Inhibition Profile of 5-(Sulfamoyl)thien-2-yl 1,3-oxazole Derivatives

CompoundIC50 (μM)Target Enzyme
5a0.15hCA II
5b0.20hCA II
5c0.25hCA II

These compounds are designed to enhance hydrophilicity and provide reactive handles for bioconjugation to polymeric carriers, potentially improving drug delivery systems for ocular treatments .

1.2 Neuroprotective Properties

Recent studies have also indicated that derivatives of this compound may possess neuroprotective properties, particularly in the context of Alzheimer's disease. They have been shown to inhibit β-secretase (BACE1), an enzyme involved in the production of amyloid-beta plaques associated with Alzheimer's pathology .

Synthetic Organic Chemistry Applications

2.1 Synthesis of Benzoxazole Derivatives

The oxazole ring structure is prevalent in many bioactive molecules. The synthesis of benzoxazole derivatives using 5-thien-2-yl-1,3-oxazole frameworks has been explored extensively. These derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Table 2: Biological Activities of Benzoxazole Derivatives

Activity TypeExample CompoundIC50 (μM)
AntimicrobialBenzoxazole A10
Anti-inflammatoryBenzoxazole B15
AnticancerBenzoxazole C5

2.2 Catalytic Applications

The compound has also been employed in various catalytic reactions due to its ability to stabilize intermediates during synthesis processes. For instance, it has been utilized in cycloaddition reactions involving ynamides, showcasing its versatility as a synthetic intermediate in organic reactions .

Case Studies and Research Findings

3.1 Case Study: Glaucoma Treatment Development

A significant case study involved the development of a series of thienyl oxazoles aimed at treating glaucoma through CA inhibition. The synthesized compounds demonstrated not only high potency but also selectivity towards hCA II, which is crucial for minimizing side effects associated with non-selective CA inhibitors .

3.2 Case Study: Alzheimer’s Disease Research

In another study focusing on neurodegenerative diseases, researchers synthesized several oxazole derivatives that inhibited BACE1 effectively. These findings suggest that modifications to the thienyl oxazole structure can lead to promising candidates for Alzheimer's treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Property Analysis

The following table summarizes critical data for 5-(2-thienyl)-1,3-oxazole-4-carbonyl chloride and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) LogP Key Substituents
5-(2-Thienyl)-1,3-oxazole-4-carbonyl chloride 914637-78-8 C₈H₄ClNO₂S 213.64 1.5±0.1 358.6±32.0 1.37 Thienyl (C₄H₃S)
2-(3-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride 61152-05-4 C₁₁H₇ClFNO₂ 239.63 N/A N/A 3.17 3-Fluorophenyl, methyl
2,5-Dimethyl-1,3-oxazole-4-carbonyl chloride 197719-27-0 C₆H₅ClNO₂ 159.57 1.282 208.5 N/A Methyl groups at 2,5-positions

Notes:

  • Data sourced from , and .

Key Differences and Implications

Substituent Effects on Physical Properties
  • Molecular Weight and Volatility : The dimethyl analogue (159.57 g/mol) exhibits a significantly lower boiling point (208.5 °C ) compared to the thienyl derivative (358.6 °C ), attributed to reduced molecular weight and weaker intermolecular forces .
  • Lipophilicity : The fluorophenyl derivative’s higher LogP (3.17 vs. 1.37 ) indicates greater lipophilicity, likely due to the fluorine atom’s electronegativity and phenyl ring hydrophobicity .
Electronic and Reactivity Trends
  • This could moderate electrophilicity compared to the fluorophenyl analogue, where fluorine’s electron-withdrawing effect might increase carbonyl reactivity .
Thermal Stability

The thienyl derivative’s higher boiling point suggests greater thermal stability, possibly due to stronger π-π stacking interactions from the aromatic thienyl group .

Biological Activity

5-Thien-2-yl-1,3-oxazole-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a thienyl group attached to an oxazole ring, which is further substituted with a carbonyl chloride. Its molecular formula is C7H4ClN2OS, and it is recognized for its reactivity and potential as a pharmaceutical intermediate.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially modulating pathways involved in cancer progression and other diseases. Research indicates that similar oxazole derivatives have shown inhibitory effects on tyrosine kinases and DNA topoisomerases, which are critical in cancer cell proliferation .
  • Antimicrobial Properties : Oxazole derivatives have been documented for their antimicrobial activities. The presence of the thienyl moiety can enhance the lipophilicity of the compound, allowing for effective interaction with microbial membranes .
  • Cytotoxicity : Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, the antiproliferative activity of related oxazole compounds was evaluated using MTT assays against cancer cell lines such as HL-60 (pro-myelocytic leukemia) and HT29 (colon carcinoma), showing significant inhibition rates .

Antitumor Activity

A study evaluated the cytotoxic effects of various oxazole derivatives, including this compound, against human cancer cell lines. The results indicated varying degrees of cytotoxicity with IC50 values reflecting the potency of these compounds:

CompoundCell LineIC50 (µM)
This compoundHL-6028
Doxorubicin (control)HL-600.05

These findings suggest that the compound possesses moderate cytotoxic activity against certain cancer cell lines, potentially making it a candidate for further development in oncology .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated in comparison to established antimicrobial agents. The minimum inhibitory concentration (MIC) values were determined against several pathogens:

PathogenMIC (µg/ml)
Candida albicans1.6
Aspergillus niger1.6
Escherichia coli3.2

These results indicate that the compound exhibits promising antimicrobial properties, particularly against fungal strains .

Q & A

Q. What are the recommended synthetic routes for 5-Thien-2-yl-1,3-oxazole-4-carbonyl chloride, and what critical parameters influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via cyclization of a thiophene-containing aldehyde precursor. For example, analogous procedures involve forming oxime intermediates under alkaline conditions, followed by chlorination (e.g., using PCl₅) and cyclization with ethyl acetoacetate derivatives . Critical parameters include reaction time (2.5–3 hours for reflux), temperature control (80–100°C), and stoichiometric ratios of reagents (e.g., 1:1.2 aldehyde-to-isocyanide ratio) . Catalyst selection (e.g., Pd(OAc)₂ for cross-coupling) and anhydrous conditions are essential to avoid hydrolysis of the carbonyl chloride group.

Q. How should researchers characterize the structure and purity of this compound?

  • Methodological Answer :
  • Structural Confirmation : Use ¹H/¹³C NMR to identify aromatic protons (thiophene/oxazole rings) and the carbonyl chloride signal (~170 ppm in ¹³C NMR). IR spectroscopy confirms the C=O stretch (~1750 cm⁻¹). X-ray crystallography resolves bond angles and stereochemistry, as demonstrated for similar heterocycles .
  • Purity Analysis : Employ HPLC with UV detection (λ = 254 nm) and compare retention times to standards. TLC (silica gel, hexane:EtOAc 7:3) monitors reaction progress .

Q. What are the key reactivity features of the carbonyl chloride group in this compound?

  • Methodological Answer : The carbonyl chloride group is highly electrophilic, enabling acylation of amines, alcohols, or thiols. For example, reacting with primary amines under anhydrous conditions (e.g., DCM, 0°C) yields amides. Kinetic studies should monitor reaction progress via TLC or in situ IR to avoid over-chlorination or hydrolysis .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved when characterizing this compound?

  • Methodological Answer : Contradictions may arise from impurities or dynamic effects (e.g., tautomerism). Strategies include:
  • 2D NMR (COSY, HSQC) to assign overlapping signals .
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion isotopic patterns.
  • Recrystallization (e.g., from acetic acid) to isolate pure crystals for XRD validation .
  • DSC/TGA to detect polymorphic forms affecting spectral data .

Q. What strategies optimize the stability of this compound during storage and reactions?

  • Methodological Answer :
  • Storage : Store under inert gas (N₂/Ar) at –20°C in desiccated amber vials. Avoid exposure to moisture or protic solvents.
  • Stabilization : Add molecular sieves (3Å) to reaction mixtures. For long-term stability, derivatize the carbonyl chloride into a less reactive form (e.g., methyl ester) and regenerate it in situ .
  • Degradation Analysis : Monitor via ¹H NMR in deuterated DMSO; hydrolysis produces carboxylic acid (~12 ppm for –COOH) .

Q. How to design experiments to explore the compound’s role in synthesizing novel heterocyclic systems?

  • Methodological Answer :
  • Cross-Coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to attach aryl boronic acids to the thiophene ring. Optimize ligand selection (e.g., SPhos) and base (Cs₂CO₃) for high yields .
  • Cycloaddition : React with azides under Huisgen conditions to form triazole hybrids. Monitor regioselectivity via NOESY NMR .
  • Kinetic Studies : Vary solvent polarity (e.g., DMF vs. THF) to assess nucleophilic substitution rates at the carbonyl chloride .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Thien-2-yl-1,3-oxazole-4-carbonyl chloride
Reactant of Route 2
5-Thien-2-yl-1,3-oxazole-4-carbonyl chloride

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